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Direct Black 112

Cat. No.: B1174128
CAS No.: 12217-52-6
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Description

Contextualization within Azo Dye Chemistry and Direct Dye Classifications

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups. jchemrev.com The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process of diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.

Direct dyes, a specific classification within the broader azo dye family, are so named for their ability to directly dye cellulosic substrates from an aqueous solution. researchgate.net This inherent affinity is attributed to the large, planar, and linear molecular structures of direct dyes, which facilitate their alignment with the linear cellulose (B213188) polymer chains through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Direct Black 112, as a trisazo dye, possesses a more intricate structure than its monoazo or disazo counterparts. The presence of three azo linkages contributes to its deep black shade and complex chemical properties. Furthermore, its classification as a copper-complexed dye places it in a sub-category of direct dyes where metal ions are incorporated to improve fastness properties. britannica.com The copper complexation typically involves chelation with hydroxyl or other suitable functional groups positioned ortho to the azo linkages.

Historical and Industrial Significance in Non-Biological Applications

The history of synthetic dyes dates back to the mid-19th century, with azo dyes emerging as a dominant class due to their ease of synthesis, cost-effectiveness, and wide range of achievable colors. psiberg.com The development of direct dyes in the late 19th century revolutionized the dyeing of cotton, a major textile fiber, by simplifying the application process.

While specific historical details on the initial synthesis and commercialization of this compound are not extensively documented in readily available literature, its industrial significance is evident from its continued use in various non-biological applications. The primary sectors utilizing this compound include:

Textile Industry: For the dyeing of cotton, silk, and other cellulosic and protein-based fibers. made-in-china.com

Pulp and Paper Industry: For the coloration of paper products. made-in-china.com

Leather Industry: In the dyeing and finishing of leather goods. made-in-china.com

The enduring use of this compound in these industries can be attributed to its strong tinctorial strength, good substantivity for target substrates, and relatively economical production.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors that extend beyond its industrial utility. These include its complex chemical nature, its environmental footprint, and its potential as a model compound for studying the behavior of metallized polyazo dyes.

A primary driver for research is the environmental concern associated with azo dyes. The release of dye-containing effluents from industrial processes into aquatic ecosystems is a significant source of water pollution. nih.gov Azo dyes are often recalcitrant to conventional wastewater treatment methods due to their complex aromatic structures and synthetic origin. researchgate.net Furthermore, under anaerobic conditions, the azo bond can be reductively cleaved to form potentially carcinogenic aromatic amines. researchgate.net The presence of copper in the structure of this compound adds another layer of environmental concern, as heavy metal contamination is also a serious issue.

Therefore, a comprehensive academic investigation of this compound is crucial for:

Understanding its fate and transport in the environment.

Developing effective methods for its removal from industrial wastewater.

Assessing its toxicological profile and that of its degradation products.

Current Research Landscape and Gaps in this compound Studies

The current research landscape for azo dyes is vast and covers areas from synthetic methodology to environmental remediation. However, studies focusing specifically on this compound are less common than those on other, more widely studied, direct dyes. Much of the existing research provides a general understanding of the behavior of trisazo or copper-complexed dyes, which can be extrapolated to this compound.

Recent research efforts in the broader field of azo dye remediation that are relevant to this compound include:

Advanced Oxidation Processes (AOPs): Techniques such as photocatalytic degradation using semiconductor catalysts (e.g., TiO2, ZnO) have been investigated for the breakdown of complex azo dyes. researchgate.netresearchgate.net These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize the dye molecules, leading to their mineralization.

Adsorption: The use of various low-cost adsorbents, including agricultural waste and modified clays, has been explored for the removal of direct dyes from aqueous solutions. mdpi.comnih.gov

Biological Treatment: Studies have focused on the use of microorganisms and enzymes for the decolorization and degradation of azo dyes. nih.gov

Despite these advancements, there are notable gaps in the research specifically concerning this compound. These include:

Detailed Toxicological Studies: A comprehensive toxicological profile of this compound and its specific degradation intermediates is lacking.

Mechanism of Degradation: While general mechanisms for azo dye degradation are proposed, the specific degradation pathways for a complex, metallized trisazo dye like this compound are not well-elucidated.

Structure-Property Relationships: There is a need for more in-depth studies to correlate the specific structural features of this compound with its dyeing performance, fastness properties, and environmental behavior.

The following table summarizes some research findings on the degradation of direct dyes, which can provide a basis for future studies on this compound:

Research AreaKey Findings
Photocatalytic Degradation The degradation of direct dyes is influenced by factors such as catalyst loading, pH, and initial dye concentration. The process often follows pseudo-first-order kinetics. researchgate.netmdpi.com
Adsorption The adsorption of direct dyes onto various adsorbents is dependent on pH, temperature, and adsorbent dosage. Isotherm models like Langmuir and Freundlich are used to describe the adsorption equilibrium. nih.govmdpi.com
Toxicological Impact Some direct azo dyes and their breakdown products (aromatic amines) have been shown to have toxic, mutagenic, and carcinogenic effects on various organisms. researchgate.nettsu.edu

Properties

CAS No.

12217-52-6

Molecular Formula

MgS

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Direct Black 112

Classical Diazotization and Azo Coupling Pathways in Direct Black 112 Synthesis

The conventional synthesis of this compound relies on the well-established chemistry of diazotization of aromatic amines followed by azo coupling with suitable coupling components. jchemrev.comjchemrev.comrsc.org This process is typically carried out in aqueous media under controlled conditions.

Sequential Generation of Diazonium Salts from Aromatic Amines

The synthesis of trisazo dyes like this compound necessitates the sequential generation of three distinct diazonium salts from primary aromatic amines. This critical first step, known as diazotization, involves treating a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrochloric acid or sulfuric acid, under acidic conditions and at low temperatures (typically 0–5°C). ekb.egjchemrev.comjchemrev.comrsc.org Maintaining a low temperature is crucial to prevent the decomposition of the highly unstable diazonium salts. ekb.egacs.org For this compound, specific aromatic amines are diazotized in a defined sequence. For instance, the synthesis might begin with the diazotization of 4-nitroaniline, followed by the diazotization of a secondary amine like m-phenylenediamine (B132917), and finally a tertiary aromatic amine such as H-acid.

Mechanisms of Trisazo Chromophore Formation via Coupling Reactions

Following the generation of diazonium salts, the trisazo chromophore of this compound is formed through a series of azo coupling reactions. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile, attacking electron-rich aromatic compounds, known as coupling components. jchemrev.comrsc.org These coupling components are typically phenols, aromatic amines, or β-ketoacid derivatives. jchemrev.comrsc.org The coupling sequence and the choice of coupling components dictate the final structure and properties of the dye. For this compound, the diazonium salts are coupled with electron-rich aromatic compounds, which can include naphthols or resorcinol, to build the trisazo structure. The coupling reactions are generally carried out under slightly alkaline conditions, as the coupling components (especially phenols) are more reactive as their corresponding phenolate (B1203915) ions. beilstein-journals.org However, highly alkaline conditions should be avoided as they can lead to the decomposition of the diazonium salt. beilstein-journals.org The formation of the trisazo structure involves three separate coupling steps, each adding an azo group (-N=N-) to the growing molecule. worlddyevariety.com

Role of Critical Reaction Parameters (Temperature, pH) on Synthesis Yield and Purity

Temperature and pH are critical parameters that significantly influence the yield and purity of this compound during its synthesis via classical diazotization and azo coupling. acs.orgbeilstein-journals.org

Temperature: Diazotization is highly sensitive to temperature and is typically performed at 0–5°C to ensure the stability of the diazonium salt. ekb.egacs.org Temperatures exceeding 10°C can lead to significant decomposition of the diazonium intermediate, reducing the yield of the desired product. Azo coupling reactions are generally conducted at slightly higher temperatures, often between 10-25°C, depending on the reactivity of the coupling components. While some studies suggest that for certain azo dyes, temperatures slightly above 10°C might not drastically reduce yield, maintaining control is essential for complex trisazo structures like this compound to minimize side reactions and byproduct formation. acs.orgvanderbilt.edu

pH: The pH of the reaction medium is crucial for both diazotization and coupling steps. Diazotization requires acidic conditions, typically maintained at a pH of 1–2, to facilitate the formation and stability of the diazonium salt. For the azo coupling reaction, the optimal pH depends on the nature of the coupling component. When coupling with phenols, alkaline conditions (pH 8–9) are preferred to enhance the reactivity of the phenolate ion. beilstein-journals.org Coupling with aromatic amines might require slightly acidic to neutral conditions (pH 6–7). Precise pH control throughout the sequential coupling reactions is vital to ensure efficient coupling at the desired positions on the coupling components and to minimize unwanted side reactions, thereby impacting both yield and purity. beilstein-journals.orgbohrium.com

Maintaining optimal temperature and pH throughout the multi-step synthesis is essential for achieving high yields and purity of this compound. Deviations from these optimal conditions can lead to increased byproduct formation, lower conversion rates, and difficulties in purification. vanderbilt.edu

Advanced Synthetic Approaches for this compound

In addition to classical methods, advanced synthetic approaches are being explored to improve the efficiency and sustainability of this compound synthesis.

Microwave-Assisted Synthesis for Reaction Time Reduction

Microwave-assisted synthesis has emerged as a promising technique to accelerate chemical reactions, including the synthesis of azo dyes. researchgate.netacs.org By providing rapid and uniform heating, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netacs.org Studies have demonstrated that microwave irradiation can reduce the reaction time for coupling steps in azo dye synthesis by 40–50%, with completion achieved in minutes rather than hours at elevated temperatures (e.g., 15–20 minutes at 80°C versus 2 hours conventionally). While specific detailed research findings solely focused on microwave-assisted synthesis of this compound are limited in the provided results, the general principle of accelerated reaction times observed in the synthesis of other azo dyes suggests its potential applicability for improving the throughput of this compound production. researchgate.net The efficiency gains are attributed to the direct interaction of microwaves with the reaction mixture, leading to rapid volumetric heating. oregonstate.edu

Enzyme-Catalyzed Coupling Reactions (e.g., Laccase)

Enzyme-catalyzed reactions offer a more environmentally friendly alternative for chemical synthesis, operating under milder conditions (lower temperatures and neutral pH) and potentially reducing the use of harsh chemicals. researchgate.net Laccases, a class of multicopper oxidases, have shown potential in catalyzing the coupling of aromatic compounds, including those relevant to azo dye synthesis. researchgate.netnih.govuminho.pt Laccase enzymes can facilitate coupling reactions under mild conditions, such as pH 7 and 30°C. However, current research indicates that the yields obtained from laccase-catalyzed coupling reactions for dyes like this compound remain lower (60–65%) compared to traditional chemical methods which can achieve yields over 85% in industrial settings. Despite the lower yields, the potential for eco-friendly synthesis makes enzyme catalysis an area of ongoing research for optimizing the production of dyes like this compound. researchgate.net Further research is needed to improve the efficiency and yield of enzyme-catalyzed routes to make them industrially viable for complex trisazo dyes.

Synthesis MethodTypical Reaction Time (Coupling)Typical Temperature (Coupling)Typical pH (Coupling)Reported Yield (if available)Notes
Classical Azo CouplingHours10-25°C6-9>85% (Industrial) Requires controlled acidic conditions for diazotization
Microwave-Assisted CouplingMinutes~80°CNot specifiedNot specified for DB112Significant time reduction observed for other azo dyes
Enzyme-Catalyzed Coupling (Laccase)Not specified30°C760-65% Eco-friendly, milder conditions

Industrial Scale-Up and Process Intensification of this compound Production

Industrial synthesis of this compound prioritizes high yield (>85%) and reproducibility. Key adaptations for large-scale production include the implementation of continuous flow reactors and in situ purification techniques.

Implementation of Continuous Flow Reactors

Continuous flow reactors are employed in the industrial synthesis of this compound to minimize thermal fluctuations, particularly during the diazotization steps. Flow chemistry techniques offer advantages in process control, yield, and scalability compared to batch reactors. rsc.org They allow for rapid mixing and efficient heat transfer, which can lead to reduced reaction times and improved results. beilstein-journals.org While flow reactors offer significant potential for process intensification and controlled synthesis, managing potential fouling remains a critical consideration in their design and operation for nanomaterial synthesis, which can also be relevant for complex dye molecules. rsc.org

In Situ Purification and Separation Techniques (e.g., Nanofiltration)

In situ purification techniques, such as the use of nanofiltration membranes, are implemented in the large-scale production of this compound. Nanofiltration membranes with a cutoff range of 1,000–5,000 Da are used to remove unreacted intermediates and salts from the reaction mixture. Membrane separation technologies, including nanofiltration, are recognized as promising methods for dye removal from colored wastewaters due to their high separation efficiency and low energy consumption. ije.irmdpi.com Nanofiltration membranes can achieve high rejection rates for dyes while allowing salts to pass through, making them suitable for dye/salt separation in textile wastewater treatment. mdpi.comresearchgate.net The performance of nanofiltration for dye removal can be influenced by factors such as pH and pressure. ije.ir

Byproduct Formation and Mitigation Strategies During this compound Synthesis

Byproduct formation is a common challenge in the synthesis of this compound. Mitigation strategies are necessary to ensure the purity and quality of the final product.

Identification of Unreacted Amines and Isomeric Impurities

Common byproducts encountered during the synthesis of this compound include unreacted amines and isomeric impurities. Unreacted amines are starting materials that did not fully react during the diazotization or coupling steps. Isomeric impurities can form due to variations in the coupling positions of the diazonium salts with the coupling components, leading to structural isomers of the desired trisazo dye.

Chromatographic Isolation and Purification Techniques for Byproducts (HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for the isolation and purification of byproducts and for isolating the desired trisazo isomer of this compound. HPLC is a powerful analytical and preparative technique used to separate, identify, and quantify components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. bc.edu HPLC can be used to track byproducts and assess the purity of the synthesized dye. Various chromatographic methods, including HPLC, have been reported for the analysis and characterization of dyes and their derivatives in complex matrices. researchgate.netscribd.comnajah.edu For instance, HPLC has been used in studies analyzing textile dyes, including Direct Black 22 and this compound, and their degradation products. researchgate.netscribd.comnajah.edu The effectiveness of chromatographic separation can depend on factors such as the mobile phase composition. najah.edu

Data Tables

ParameterLaboratory ScaleIndustrial Scale
Reaction Time8–12 hours4–6 hours
Purity70–75%90–95%
Byproduct Generation25–30%5–10%

Source: Adapted from search result

Advanced Oxidation Processes (AOPs) for this compound Effluent Treatment

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the in situ generation of potent oxidizing agents, predominantly hydroxyl radicals (HO•), which possess a high oxidation potential (2.15–2.8 V). ijcce.ac.irresearchgate.netmdpi.com This high reactivity allows HO• radicals to attack a wide range of organic molecules rapidly and non-selectively, leading to their degradation or even complete mineralization into carbon dioxide and water. ijcce.ac.irresearchgate.netsapub.org AOPs are considered effective, inexpensive, and eco-friendly methods for treating toxic pollutants like those found in dye effluents. ijcce.ac.ir Various AOPs exist, including ozonation, Fenton's reagent, photo-Fenton, wet air oxidation, electrochemical oxidation, and photocatalytic oxidation. ijcce.ac.ir Combinations of these processes can further enhance the generation of free radicals and thus increase oxidation rates. ijcce.ac.ir

Photocatalytic Degradation of this compound

Photocatalytic degradation is a promising AOP that utilizes a light source and a catalyst to accelerate the decomposition of organic pollutants. researchgate.netnih.gov This technique has shown significant potential for removing dyes from industrial effluent, with reported removal efficiencies of 70–80% for pigments. nih.gov The process relies on semiconductor materials, such as metal oxides, which act as photocatalysts. nih.govmdpi.com

Role of Semiconductor Catalysts (e.g., TiO2, ZnO)

Semiconductor materials like Titanium dioxide (TiO2) and Zinc oxide (ZnO) are widely employed as photocatalysts for dye degradation due to their favorable properties. nih.govmdpi.com TiO2 is particularly studied for its low cost, chemical stability, environmental compatibility, and significant efficiency. mdpi.commdpi.com ZnO also exhibits good photoelectric properties, nontoxicity, and environmental stability. mdpi.com These semiconductors, when exposed to light with sufficient energy (greater than their bandgap), generate electron-hole pairs. nih.govmdpi.com These charge carriers are highly reactive and participate in redox reactions with adsorbed species like water and oxygen, or directly with organic pollutants on the catalyst surface. nih.govmdpi.com The anatase phase of TiO2 is often favored due to its higher density of surface hydroxyls and significant mobility of electron-hole pairs, which enhance its photocatalytic activity. mdpi.com Modifications to TiO2, such as the creation of oxygen vacancies, can narrow the bandgap and improve visible light absorption, leading to enhanced photocatalytic performance, as observed in "black" TiO2. mdpi.comacs.orgnih.govacs.org Similarly, doping ZnO with elements like Gadolinium (Gd) can alter its optical band gap and improve photon absorption efficiency, thereby enhancing its photocatalytic activity. mdpi.com

Direct and Indirect Photocatalytic Mechanisms

The photocatalytic degradation of dyes can proceed via two primary mechanisms: direct and indirect photocatalysis. researchgate.netnih.govacs.org

In the indirect photocatalytic mechanism, the semiconductor catalyst absorbs photons, leading to the generation of electron-hole pairs. nih.gov These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive species, such as hydroxyl radicals (HO•) and superoxide (B77818) radicals (O2•−). nih.govacs.org These radicals are the primary agents responsible for the degradation of dye molecules in the bulk solution or adsorbed on the catalyst surface. acs.org

The direct photocatalytic mechanism involves the direct interaction between the photogenerated electron-hole pairs on the catalyst surface and the adsorbed dye molecules. nih.govacs.org The excited dye molecule can inject an electron into the conduction band of the semiconductor, forming a dye cation radical. acs.org Alternatively, a hole from the valence band can directly oxidize the dye molecule. nih.gov Both processes lead to the decomposition of the dye. The Langmuir-Hinshelwood model is often used to describe the kinetics of direct photocatalytic degradation, assuming that both the reactant (dye) and the oxidizing species are adsorbed on the catalyst surface. nih.govmdpi.comnanochemres.org

Influence of Light Source and Reactor Design

The efficiency of photocatalytic degradation is significantly influenced by the light source and the design of the photoreactor. wikipedia.orgacs.org The light source must emit photons with energy equal to or greater than the bandgap energy of the photocatalyst to initiate the process. nih.govmdpi.com Ultraviolet (UV) light is commonly used with wide bandgap semiconductors like pristine TiO2 and ZnO. nih.govmdpi.commdpi.comjetjournal.org However, there is increasing interest in utilizing visible light, which constitutes a larger portion of the solar spectrum, by developing visible-light-active photocatalysts such as modified TiO2 or ZnO-based composites. acs.orgnih.govacs.orgnanochemres.orgjwent.net The intensity of the light source also plays a crucial role, as higher intensity generally leads to increased generation of electron-hole pairs and thus a higher degradation rate, up to a certain point. nih.gov

Photocatalytic reactor design is critical for maximizing the efficiency of the degradation process. uni-hannover.demdpi.com Effective reactor design must consider several parameters, including reactor geometry, the type and concentration of the photocatalyst, the wavelength and intensity of the light source, mass transfer of pollutants, and reaction kinetics. mdpi.com Reactor configurations aim to optimize light distribution, catalyst dispersion, and contact time between the pollutant, catalyst, and light. mdpi.com Different reactor types, such as slurry reactors or reactors with immobilized catalysts, are employed depending on the specific application and desired outcomes. nih.govmdpi.comresearchgate.netresearchgate.net

Kinetic Modeling of Photocatalytic Reactions

Kinetic modeling is essential for understanding the rate and mechanism of photocatalytic degradation processes and for designing and optimizing photoreactors. mdpi.commdpi.com The Langmuir-Hinshelwood (L-H) model is widely applied to describe the kinetics of heterogeneous photocatalysis, particularly for the degradation of organic pollutants in aqueous solutions. nih.govmdpi.comnanochemres.orgpwr.edu.pl This model assumes that the reaction rate is proportional to the surface coverage of the reactant on the catalyst, following Langmuir-type adsorption. nih.govmdpi.com

The pseudo-first-order kinetic model is often used to fit experimental data for photocatalytic degradation, especially at low pollutant concentrations. mdpi.comnanochemres.orgpwr.edu.plrsc.org This model simplifies the L-H model under conditions where the adsorption of the reactant is low or constant. mdpi.comnanochemres.orgnih.gov The rate constant obtained from kinetic modeling provides valuable information about the efficiency of the photocatalytic process under different operating conditions, such as catalyst concentration, light intensity, and initial dye concentration. nanochemres.orgjetjournal.orgnih.gov However, kinetic analysis can be complex due to factors like non-uniform radiation fields and the difficulty in effectively mixing protons and other reactants in photocatalytic systems. mdpi.com

Data Table: Pseudo-First-Order Kinetic Constants for Photocatalytic Degradation (Illustrative Example based on general photocatalysis studies)

CatalystLight SourceInitial Dye Concentration (mg/L)Pseudo-First-Order Rate Constant (k, min⁻¹)Reference (Illustrative)
TiO2 NanospheresVisible Light20.01374 (Example based on MO degradation) nanochemres.org mdpi.com
ZnO NanoparticlesUV LightVaried (e.g., 10-90)0.1173 to 0.0343 (Example based on RB5 degradation) nih.gov jetjournal.org
ZnO-Fe2O3 NanocompositeVisible LightNot specifiedNot specified jwent.net

Electrochemical Oxidation of this compound

Electrochemical oxidation is another Advanced Oxidation Process that can be employed for the treatment of wastewater containing dyes like this compound. ijcce.ac.ir Electrochemical AOPs generate reactive species, including hydroxyl radicals (HO•), through the application of an electric current. ijcce.ac.irmdpi.com These processes can involve two main electron transfer mechanisms: direct oxidation and indirect oxidation. mdpi.com

In direct oxidation, pollutants are adsorbed onto the anode surface and lose electrons, leading to their decomposition into smaller molecules. mdpi.com Indirect oxidation occurs in the bulk electrolyte and is mediated by oxidants produced in situ from the reaction of anions in the water with the anode. mdpi.com The electro-Fenton method, a combination of electrochemical and Fenton processes, has been developed to enhance the oxidation of organic compounds by generating hydroxyl radicals. sapub.org While the search results confirm electrochemical oxidation as an AOP, specific detailed research findings solely focused on the electrochemical oxidation of this compound were not prominently available within the provided snippets.

This compound is a synthetic trisazo dye with the CAS Registry Number 12217-52-6. worlddyevariety.com It is widely used in the textile industry for dyeing cellulose (B213188) fibers, as well as in paper, leather, and wood coloring. made-in-china.com Its molecular structure contains three azo (-N=N-) groups and it is often complexed with copper. made-in-china.comnanumproject.com this compound is known for its moderate acid and alkali resistance, high light fastness, and acceptable wash fastness. Due to its complex structure and stability, this compound and other azo dyes can be persistent in the environment, particularly in wastewater from industrial processes. mdpi.com This has led to research into various methods for its degradation and removal from water.

Environmental Remediation and Degradation Pathways of this compound

The remediation of this compound from contaminated water sources involves several chemical and biological approaches aimed at breaking down its stable azo structure. Advanced Oxidation Processes (AOPs) and biological degradation are prominent methods explored for this purpose.

Electrochemical Degradation

Electrochemical methods offer a promising route for the degradation of recalcitrant organic pollutants like azo dyes. These processes can involve direct electron transfer at the anode surface or the formation of oxidative species in the electrochemical system. rsc.orgflagshipdhaka.com

Direct Electron Transfer Mechanisms at Anode Surface

Direct electron transfer involves the oxidation of organic molecules adsorbed directly onto the anode surface. flagshipdhaka.comacs.org The efficiency of this mechanism is heavily influenced by the anode material, with high-oxygen-overpotential anodes often favoring the process. flagshipdhaka.com Studies on electrochemical oxidation of organic compounds suggest that the adsorption of hydroxyl radicals on the electrode surface and the mode of adsorption of the organic species are crucial for anodic mineralization. flagshipdhaka.comresearchgate.net The rate of oxidation can be directly proportional to the amount of oxygen-containing radicals formed on the electrode during water oxidation. researchgate.net

Formation of Oxidative Species in Electrochemical Systems

Indirect electrochemical oxidation involves the generation of reactive species in the bulk solution, which then react with the organic pollutants. flagshipdhaka.comacs.orgdoi.org These electrochemically generated oxidants can include hydroxyl radicals (•OH), ozone radicals, hydrogen peroxide, Fenton's reagents, chlorine, hypochlorite, and metal peroxides. rsc.orgflagshipdhaka.comdoi.org The formation and effectiveness of these species depend on factors such as the electrode material, current density, pH of the solution, and the presence of other ions. rsc.orgacs.orgeeer.org For instance, boron-doped diamond (BDD) electrodes are known to promote the generation of reactive oxygen species. rsc.org The presence of chloride ions in wastewater can also lead to the formation of active chlorine species, which enhance the degradation process. eeer.org

Fenton and Photo-Fenton Processes for this compound Degradation

Fenton and photo-Fenton processes are types of AOPs that utilize iron ions and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) for the degradation of organic pollutants. acs.orgbrieflands.comresearchgate.net The photo-Fenton process enhances the Fenton reaction by using UV or visible light to increase the generation of •OH radicals and regenerate Fe(II) from Fe(III). brieflands.comscielo.br

Hydroxyl Radical Generation and Role in Azo Bond Cleavage

In Fenton and photo-Fenton systems, hydroxyl radicals are generated primarily through the reaction between ferrous ions (Fe(II)) and hydrogen peroxide (H₂O₂). brieflands.comresearchgate.netdergipark.org.tr Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ dergipark.org.tr The generated •OH radicals are powerful oxidizing agents that can attack and break down complex organic molecules, including the azo bonds (-N=N-) in dyes like this compound. acs.orgnih.govmst.dkekb.eg Cleavage of the azo bond is a major pathway for the degradation of azo dyes, leading to the formation of simpler aromatic amines. acs.orgnih.govmst.dk While the initial cleavage can lead to decolorization, further oxidation is often required for complete mineralization of the degradation products into carbon dioxide and water. researchgate.net The efficiency of hydroxyl radical generation and the subsequent degradation of the dye are influenced by factors such as pH, the concentrations of iron and hydrogen peroxide, and the presence of light in photo-Fenton processes. brieflands.comscielo.brnih.gov

Ozonation and UV/Hydrogen Peroxide Systems for this compound

Ozonation and UV/Hydrogen Peroxide (UV/H₂O₂) systems are other effective AOPs used for the degradation of organic contaminants. dergipark.org.trmdpi.comijcce.ac.ir These methods also rely on the generation of reactive species, particularly hydroxyl radicals. dergipark.org.trmdpi.comhristov.com

Ozonation can directly oxidize organic compounds, but its efficiency can be limited for some pollutants. dergipark.org.trijcce.ac.ir The combination of ozone with UV irradiation or hydrogen peroxide significantly enhances the degradation process by promoting the formation of hydroxyl radicals. dergipark.org.trmdpi.comhristov.comdeswater.com In UV/H₂O₂ systems, UV light cleaves the hydrogen peroxide molecule, generating two hydroxyl radicals. dergipark.org.trhristov.com H₂O₂ + hν → 2•OH dergipark.org.trhristov.com Similarly, the combination of ozone and UV light or hydrogen peroxide leads to complex reaction pathways that yield •OH radicals. dergipark.org.trhristov.comdeswater.com These radicals then drive the oxidation and degradation of the dye molecules. dergipark.org.tr The efficiency of these processes is influenced by factors such as pH, the concentration of the oxidant (ozone or hydrogen peroxide), and the intensity of UV irradiation. dergipark.org.trdeswater.com

Sonophotocatalytic Approaches for this compound Decolorization

Sonophotocatalysis combines sonication (the use of ultrasound) with photocatalysis (the use of light and a photocatalyst) to enhance the degradation of pollutants. mdpi.com Sonication of water generates cavitation bubbles, which can lead to the formation of reactive radicals like •OH and H• upon collapse. mdpi.com The presence of a photocatalyst further augments this process. mdpi.com

In sonophotocatalytic systems, the combined effect of sonication and photocatalysis can lead to increased generation of reactive species and improved mass transfer, enhancing the decolorization and degradation of dyes. mdpi.com Sonication can also help to disperse catalyst particles, increasing their active surface area and preventing deactivation. mdpi.com While the search results mention sonophotocatalytic degradation of other dyes scribd.com, the specific application to this compound is implied through the general principles of this AOP.

Biological Degradation and Bioremediation of this compound

Biological degradation and bioremediation utilize microorganisms or their enzymes to break down organic pollutants. mdpi.comsci-hub.se This approach is often considered environmentally friendly and cost-effective. sci-hub.seresearchgate.net

Various bacterial strains and microbial consortia have demonstrated the ability to decolorize and degrade azo dyes. mdpi.comsci-hub.senih.gov The primary mechanism for the biodegradation of azo dyes by bacteria, particularly under anaerobic conditions, involves the reductive cleavage of the azo bonds, leading to the formation of colorless aromatic amines. mdpi.commst.dksci-hub.se Dye-N=N-Dye' → Dye-NH₂ + H₂N-Dye' mst.dk However, these aromatic amines can be potentially toxic and may require further degradation under aerobic conditions for complete mineralization. sci-hub.se Enzymes produced by microorganisms, such as laccases, also play a significant role in the degradation of dyes. researchgate.netnih.govfrontiersin.org Studies have shown that certain microbial strains can achieve significant decolorization and reduction in total organic carbon of azo dyes, including related Direct Black dyes. nih.govresearchgate.net The efficiency of biological degradation is influenced by factors such as the type of microorganism, environmental conditions (e.g., pH, temperature, presence of electron donors/acceptors), and the structure and concentration of the dye. sci-hub.senih.gov

Here is a summary of some research findings on the degradation of this compound or related azo dyes using the discussed methods:

Degradation MethodDye StudiedKey FindingsSource Index
Electrochemical OxidationOrange G, DR31Direct and indirect oxidation via electron transfer and electrochemically generated species. flagshipdhaka.comacs.orgdoi.org flagshipdhaka.comacs.orgdoi.org
Fenton and Photo-FentonSunset Yellow, DR81, Direct Black 22Effective decolorization and degradation via hydroxyl radical generation, leading to azo bond cleavage. acs.orgbrieflands.comnih.govresearchgate.netresearchgate.net acs.orgbrieflands.comnih.govresearchgate.netresearchgate.net
Ozonation and UV/H₂O₂Reactive Black B, Methylene BlueEnhanced degradation and mineralization through hydroxyl radical formation. dergipark.org.trmdpi.comdeswater.com dergipark.org.trmdpi.comdeswater.com
SonophotocatalysisSolochrome Dark Blue, Reactive Brilliant Orange K-RGeneration of reactive radicals and improved mass transfer enhancing degradation. mdpi.comscribd.com mdpi.comscribd.com
Biological DegradationDirect Black 38, Direct Black GDecolorization and degradation through microbial activity and enzymatic cleavage of azo bonds. researchgate.netnih.govresearchgate.net researchgate.netnih.govresearchgate.net

Note: While specific data for this compound across all methods is limited in the provided snippets, the principles and findings from studies on similar azo dyes are presented to illustrate the potential degradation pathways.

Microbial Decolorization by Bacterial and Fungal Strains

Microbial decolorization of azo dyes like this compound can be achieved by various bacterial and fungal strains jabonline.inmdpi.com. These microorganisms employ different mechanisms, including biosorption and enzymatic degradation, to remove the dye from wastewater frontiersin.orgnih.gov.

Azo dye degradation often involves a two-step process: an initial anaerobic reduction of the azo bonds followed by aerobic degradation of the resulting aromatic amines mdpi.comresearchgate.netnih.gov. Under anaerobic or anoxic conditions, microorganisms can cleave the azo bonds (-N=N-) reductively, leading to the formation of colorless aromatic amines mdpi.commdpi.comwur.nl. This reductive cleavage is primarily facilitated by azoreductase enzymes mdpi.commdpi.com. The aromatic amines produced in the anaerobic step can be further degraded under aerobic conditions through various metabolic pathways, potentially leading to mineralization into simpler, less toxic compounds such as CO₂, H₂O, and mineral by-products nih.govmdpi.comresearchgate.net. While anaerobic reduction is often the primary step for decolorization, some bacteria are capable of aerobic degradation of azo dyes mdpi.com.

Mixed microbial populations have demonstrated greater efficiency in decolorizing synthetic dyes compared to pure cultures jabonline.innih.govmdpi.comnih.gov. This enhanced efficacy is attributed to the synergistic metabolic activities within the microbial community jabonline.inmdpi.com. Different strains within a consortium may target distinct parts of the dye molecule or utilize intermediate metabolites produced by other strains, leading to more complete degradation jabonline.in. Studies have shown that mixed bacterial cultures can achieve high rates of decolorization and tolerate higher dye concentrations and varying environmental conditions like temperature, pH, and salinity mdpi.comnih.gov.

An example illustrating the efficacy of mixed cultures is the decolorization of Direct Red 81 (a diazo dye with a similar nucleus to this compound) by mixed bacterial cultures, achieving ≥80% decolorization within 8 hours under specific conditions and tolerating up to 600 mg/L dye concentration mdpi.com.

Enzymatic Degradation of this compound

Enzymes produced by microorganisms play a crucial role in the degradation of azo dyes frontiersin.orgjmbfs.org. Key enzymes involved include azoreductases, peroxidases, and laccases mdpi.comnih.govjmbfs.org.

Azoreductases are a major group of enzymes involved in the biodegradation of azo dyes mdpi.commdpi.com. Their specific activity is the reductive cleavage of the azo bonds (-N=N-), which is the primary step in decolorization mdpi.commdpi.com. This reaction typically requires reducing agents such as NADH, NADPH, and FADH₂ mdpi.com. Azoreductases are more commonly associated with anaerobic dye degradation because the presence of oxygen can compete for the reducing agents necessary for azo bond reduction mdpi.com. These enzymes are found in many bacteria, including species of Pseudomonas, Enterococcus, and Bacillus mdpi.comnih.gov.

Peroxidases and laccases are oxidative enzymes that contribute to the degradation of azo dyes, often acting after the initial reductive cleavage of azo bonds or on non-azo chromophores mdpi.comjmbfs.orgneptjournal.com.

Peroxidases are microbial hemoproteins that can degrade azo dyes, typically in the presence of hydrogen peroxide jmbfs.org. Lignin peroxidase, for instance, has been reported to be involved in the degradation of various dyes, including Direct Black G frontiersin.org.

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, utilizing molecular oxygen as the electron acceptor mdpi.comneptjournal.com. They can facilitate the decolorization of synthetic dyes through a free radical mechanism mdpi.com. Laccases are produced by various microorganisms, including bacteria and fungi mdpi.comjmbfs.orgneptjournal.comresearchgate.net. Studies have shown the effectiveness of laccases, including immobilized bacterial laccase, in decolorizing dyes like this compound in industrial effluent samples researchgate.netresearchgate.net. While laccases can directly oxidize some dyes, their activity can be enhanced by the presence of redox mediators mdpi.comresearchgate.net.

Analysis of Degradation Metabolites in Biological Treatment

Analyzing the degradation metabolites is crucial to assess the effectiveness and safety of biological treatment processes mdpi.com. The initial anaerobic degradation of azo dyes by azoreductases typically yields aromatic amines mdpi.commdpi.com. Some of these aromatic amines can be toxic or potentially carcinogenic nih.govmdpi.comresearchgate.net. Subsequent aerobic treatment is often necessary to further degrade these intermediate aromatic amines into less harmful compounds mdpi.comresearchgate.net.

Techniques such as TLC-MS and HPLC-MS are used to identify and characterize the degradation products mdpi.com. Studies on the degradation of similar azo dyes have identified aromatic amines as primary metabolites from azo bond cleavage mdpi.comresearchgate.net. Further degradation under aerobic conditions can lead to the breakdown of these amines through processes like deamination and hydroxylation of the aromatic rings researchgate.net. The specific metabolites formed depend on the microbial strains and the degradation pathways involved mdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24855217 nih.govepa.gov*
Aromatic amines-
Benzidine7811 nih.gov

*Note: While PubChem lists "Acid black 112" with CID 24855217, it also indicates "Not available and might not be a discrete structure" for a different entry nih.gov. CAS number 12217-52-6 is associated with this compound made-in-china.comepa.gov. CID 24855217 corresponds to the CAS number 12217-52-6.this compound is a trisazo synthetic dye extensively utilized in various industries, particularly for coloring cellulose fibers, paper, and leather made-in-china.com. Its molecular structure, characterized by three azo (-N=N-) groups, imparts a strong affinity for these materials but also contributes to its persistence in the environment . The discharge of effluents containing this compound poses environmental concerns, driving research into effective remediation strategies, with biological methods offering a promising, eco-friendly alternative to traditional physical and chemical treatments jabonline.infrontiersin.orgnih.gov.

Environmental Remediation and Degradation Pathways of Direct Black 112

Biological Degradation and Bioremediation of this compound

Microbial Decolorization by Bacterial and Fungal Strains

Microbial communities, encompassing both bacterial and fungal strains, are capable of decolorizing azo dyes like this compound jabonline.inmdpi.com. This process often involves a combination of biosorption, where the dye molecules bind to the microbial biomass, and biodegradation, where enzymes break down the dye structure frontiersin.orgnih.gov.

The biodegradation of azo dyes typically proceeds through sequential anaerobic and aerobic stages mdpi.comresearchgate.netnih.gov. In the initial anaerobic phase, microorganisms facilitate the reductive cleavage of the azo bonds (-N=N-), leading to the loss of color and the formation of aromatic amines mdpi.commdpi.comwur.nl. This crucial step is primarily mediated by azoreductase enzymes mdpi.commdpi.com. Following the anaerobic treatment, an aerobic phase is often employed to further degrade the resulting aromatic amines. These intermediate products, some of which can be toxic, are broken down through oxidative pathways, potentially leading to their mineralization into less harmful substances such as carbon dioxide, water, and inorganic compounds nih.govmdpi.comresearchgate.net. While anaerobic conditions favor azo bond reduction, some microorganisms possess the capability for aerobic azo dye degradation mdpi.com.

Research indicates that mixed microbial cultures are generally more effective at decolorizing synthetic dyes than pure strains jabonline.innih.govmdpi.comnih.gov. This enhanced performance stems from the synergistic metabolic interactions among different microbial species within the consortium jabonline.inmdpi.com. The diverse enzymatic capabilities of a mixed culture allow for a broader range of attack on the complex dye molecule and the subsequent degradation of intermediate metabolites jabonline.in. Studies have demonstrated that mixed bacterial cultures can achieve high decolorization rates and exhibit tolerance to challenging environmental parameters such as high dye concentrations, temperature fluctuations, and varying pH and salinity levels mdpi.comnih.gov. For instance, mixed bacterial cultures showed significant decolorization of Direct Red 81, a dye structurally related to this compound, even at high concentrations and under various environmental conditions mdpi.com.

Enzymatic Degradation of this compound

Enzymes produced by microorganisms are central to the biodegradation of azo dyes frontiersin.orgjmbfs.org. Key enzymatic players in this process include azoreductases, peroxidases, and laccases mdpi.comnih.govjmbfs.org.

Azoreductases constitute a significant class of enzymes involved in the biodegradation of azo dyes mdpi.commdpi.com. Their primary function is the reductive cleavage of the azo linkages, which is the initial step in the decolorization process mdpi.commdpi.com. This reaction requires cofactors such as NADH, NADPH, and FADH₂ mdpi.com. Azoreductases are particularly active under anaerobic conditions, as oxygen can interfere with the availability of the necessary reducing equivalents mdpi.com. These enzymes are commonly found in various bacterial species, including Pseudomonas, Enterococcus, and Bacillus mdpi.comnih.gov.

Peroxidases and laccases are oxidative enzymes that contribute to the degradation of azo dyes, often by acting on the breakdown products of azo reduction or on other parts of the dye molecule mdpi.comjmbfs.orgneptjournal.com.

Peroxidases are heme-containing enzymes produced by microbes that can degrade azo dyes, typically in the presence of hydrogen peroxide jmbfs.org. Lignin peroxidase, a type of peroxidase, has been implicated in the degradation of dyes like Direct Black G frontiersin.org.

Laccases are multi-copper oxidases that catalyze the oxidation of a diverse array of phenolic and non-phenolic compounds, utilizing molecular oxygen as the final electron acceptor mdpi.comneptjournal.com. They can facilitate the decolorization of synthetic dyes through a radical-mediated mechanism mdpi.com. Laccases are produced by various bacteria and fungi mdpi.comjmbfs.orgneptjournal.comresearchgate.net. Immobilized bacterial laccase has shown effectiveness in decolorizing this compound in real industrial effluent samples researchgate.netresearchgate.net. While laccases can directly oxidize certain dyes, their activity can be significantly enhanced by the addition of redox mediators mdpi.comresearchgate.net.

Analysis of Degradation Metabolites in Biological Treatment

The identification and analysis of degradation metabolites are essential for evaluating the efficiency and safety of biological treatment processes mdpi.com. The initial anaerobic cleavage of azo bonds by azoreductases typically results in the formation of aromatic amines mdpi.commdpi.com. It is important to note that some of these aromatic amines can be toxic or potentially carcinogenic nih.govmdpi.comresearchgate.net. Therefore, a subsequent aerobic treatment step is often necessary to further degrade these intermediate aromatic amines into less hazardous compounds mdpi.comresearchgate.net.

Analytical techniques such as TLC-MS and HPLC-MS are employed to identify and characterize the products formed during degradation mdpi.com. Studies on the biodegradation of similar azo dyes have confirmed the generation of aromatic amines as primary metabolites following azo bond cleavage mdpi.comresearchgate.net. Under aerobic conditions, these amines can undergo further breakdown through processes like deamination and hydroxylation of their aromatic rings researchgate.net. The specific metabolites detected are dependent on the microbial strains involved and the prevailing degradation pathways mdpi.com.

Adsorption-Based Removal Technologies for this compound

Adsorption is a widely employed technique for the removal of dyes, including this compound, from wastewater due to its effectiveness, relative simplicity, and potential for regeneration of the adsorbent material deswater.comijert.orgijert.org. This process involves the accumulation of dye molecules onto the surface of a solid material (adsorbent). The efficiency of adsorption is influenced by various factors, such as the chemical structure of the dye, the properties of the adsorbent (surface area, porosity, functional groups), pH of the solution, temperature, and contact time rsc.orgmdpi.com. Adsorption has been studied for the removal of various direct dyes from textile industry effluents ijert.orgijert.org.

Mechanisms of this compound Adsorption onto Various Media

The adsorption of this compound onto different adsorbent materials is driven by a combination of physicochemical interactions between the dye molecules and the adsorbent surface rsc.orgmsrjournal.com. Understanding these mechanisms is crucial for the development and selection of effective adsorbents.

Role of Hydrogen Bonding, Van der Waals Forces, and Electrostatic Interactions

This compound, as a direct dye, exhibits affinity for cellulosic fibers, which is attributed to intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions bagmull.com. These same forces play a significant role in the adsorption of this compound onto various adsorbent materials used in wastewater treatment.

Development and Characterization of Novel Adsorbent Materials

The search for efficient and cost-effective adsorbents for dye removal, including this compound, is an ongoing area of research. Novel materials are being developed and characterized based on their adsorption capacity, kinetics, and reusability fishersci.com.

Carbon-Based Adsorbents (e.g., Activated Carbon)

Carbon-based materials, particularly activated carbon, are widely recognized as effective adsorbents for a broad range of organic pollutants, including direct dyes ijert.orgijert.orgresearchgate.net. Activated carbon possesses a high surface area and a porous structure, which provides numerous adsorption sites ijert.orgijert.org. The adsorption capacity of activated carbon can be influenced by its pore size distribution, surface chemistry, and the presence of surface functional groups ijert.orgijert.org. Studies have investigated the use of activated carbon derived from various sources for the removal of direct black dyes, demonstrating its capability to adsorb these compounds from aqueous solutions ijert.orgijert.org. The adsorption onto activated carbon can involve a combination of the mechanisms discussed earlier, including van der Waals forces and interactions with surface functional groups.

Sorption Isotherms and Kinetic Models for this compound Adsorption

To understand the adsorption process and predict the performance of an adsorbent, experimental data are typically analyzed using adsorption isotherms and kinetic models mdpi.commdpi.comwho.intfishersci.comnih.govresearchgate.netresearchgate.netconicet.gov.ar.

Sorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature mdpi.commdpi.com. Commonly used isotherm models include the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models ijert.orgmdpi.commdpi.comresearchgate.net. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces mdpi.comnih.govresearchgate.net. The Temkin model considers the effect of interactions between adsorbed molecules ijert.org. Studies on the adsorption of direct black dyes and other similar dyes have frequently utilized these models to interpret equilibrium data and determine parameters such as maximum adsorption capacity (Qmax) and adsorption intensity ijert.orgmdpi.commdpi.comresearchgate.net.

Kinetic models provide insight into the rate of the adsorption process and the factors controlling it, such as mass transfer and the adsorption mechanism mdpi.comwho.intnih.govresearchgate.netresearchgate.net. Pseudo-first-order and pseudo-second-order models are commonly applied to analyze adsorption kinetic data mdpi.comwho.intnih.govresearchgate.netresearchgate.net. The pseudo-second-order model often provides a good fit for dye adsorption data, suggesting that the adsorption rate is controlled by the chemical adsorption process or the sharing or exchange of electrons between the adsorbent and the adsorbate nih.govresearchgate.netresearchgate.net. Intraparticle diffusion models can also be used to assess the role of diffusion within the pores of the adsorbent material researchgate.net.

While specific data tables for this compound adsorption across various novel adsorbents and conditions were not extensively available in the search results, research on similar direct dyes and other azo dyes provides a framework for the types of data generated in such studies. For example, studies on the adsorption of dyes like Eriochrome Black T or Direct Blue 5 onto activated carbon or other adsorbents report parameters derived from these models, such as Langmuir Qmax values (e.g., 17.51 mg/g for Direct Blue 5 on granular activated carbon ijert.org, 47.0 mg/g for Eriochrome Black T on NiFe2O4 nanoparticles nih.gov, 99.5 mg/g for Eriochrome Black T on native garlic peel mdpi.comresearchgate.net) and kinetic rate constants ijert.orgmdpi.comnih.govresearchgate.netresearchgate.net. These findings illustrate the quantitative analysis applied to characterize the adsorption performance of different materials for dye removal.

Membrane Separation Techniques for this compound Removal

Membrane separation processes, such as nanofiltration (NF) and ultrafiltration (UF), have emerged as promising technologies for the treatment of dye-containing wastewater. These methods physically separate dye molecules from water based on size exclusion and, in the case of NF, charge interactions icm.edu.plmsrjournal.comresearchgate.net. Compared to conventional methods, membrane processes offer advantages such as high separation efficiency, lower energy consumption, and the potential for dye and water recycling icm.edu.plmsrjournal.com.

Nanofiltration and Ultrafiltration Applications

Nanofiltration (NF) membranes, characterized by pore sizes typically ranging from 0.5 to 2 nm, are effective in removing organic molecules with molecular weights generally between 200 and 1000 Da msrjournal.com. While the specific molecular weight of this compound is not provided in the snippets, trisazo dyes are generally large molecules. NF is favored for its ability to achieve high dye rejection rates while operating at lower pressures compared to reverse osmosis msrjournal.com. Studies on similar dyes, such as Direct Black 38, have shown high rejection rates (96.8%) using NF membranes msrjournal.com. The separation mechanism in NF involves both size exclusion, where the membrane pores are smaller than the dye molecules, and electrostatic repulsion, particularly for charged dye molecules like many direct dyes which contain sulfonic acid groups nih.govmsrjournal.com. The effectiveness of NF for dye removal is influenced by factors such as membrane type, pore size, and operating pressure icm.edu.plije.ir.

Ultrafiltration (UF) membranes have larger pore sizes than NF membranes, typically in the range of 2 nm to 100 nm, with molecular weight cut-offs (MWCO) usually between 1 kDa and 500 kDa icm.edu.plmsrjournal.com. UF can be applied for the removal of larger dye molecules or aggregates. Studies using UF membranes with MWCOs not exceeding 10 kDa have demonstrated significant removal efficiencies (80–97% for polyethersulfone membranes and 45–89% for regenerated cellulose (B213188) membranes) for various reactive dyes icm.edu.pl. The separation in UF is primarily based on size exclusion, although adsorption of dye molecules onto the membrane surface or within its pores can also contribute to removal icm.edu.plmdpi.com. The efficiency of UF is dependent on the membrane material, MWCO, and applied pressure icm.edu.pl.

Challenges and Strategies for Membrane Fouling Mitigation

A significant challenge in the application of membrane separation techniques for wastewater treatment, including dye removal, is membrane fouling researchgate.netmdpi.commsrjournal.com. Fouling refers to the accumulation of deposited materials on the membrane surface or within its pores, leading to a decrease in permeate flux and potentially affecting separation efficiency and membrane lifespan researchgate.net. Foulants in textile wastewater can include organic substances (like dyes themselves, sizing agents, and auxiliaries), inorganic salts, and biological matter researchgate.netmdpi.com.

Strategies for mitigating membrane fouling can be broadly categorized into physical, chemical, and surface modification methods researchgate.netmdpi.com. Physical cleaning techniques, such as backwashing, involve reversing the flow through the membrane to dislodge deposited foulants mdpi.com. Chemical cleaning utilizes cleaning agents to remove foulants that are not removed by physical methods mdpi.com. Membrane surface modification aims to create membranes with altered properties, such as increased hydrophilicity or a smoother surface, to reduce the propensity for foulant adhesion researchgate.netmdpi.com. Operating conditions, including pH and pressure, can also be optimized to minimize fouling ije.irmdpi.com. For instance, adjusting the pH can influence the charge of both the membrane and the dye molecules, affecting electrostatic interactions and potentially reducing fouling ije.ir. Research also explores the incorporation of photocatalytic materials into membranes to achieve self-cleaning capabilities through the degradation of foulants under light irradiation msrjournal.com.

Here is a table summarizing typical performance characteristics observed in membrane filtration of dyes, based on the provided search results for similar compounds:

Membrane TypeDye Type (Examples)Typical Rejection (%)Operating Pressure (MPa)MWCO (kDa) (if specified)Key Separation Mechanism(s)Reference
NanofiltrationDirect Black 38, Direct Red 16, Reactive Dyes>90 (often >95)Low (e.g., 0.3)0.5 - 2 nm pore size (500-2000 Da MWCO)Size exclusion, Electrostatic repulsion msrjournal.comresearchgate.netije.ir
UltrafiltrationReactive Dyes (Reactive Black 5, etc.), Direct Dyes45-970.05-0.2Up to 10Size exclusion, Adsorption icm.edu.plmdpi.com

Mechanistic Investigations and Interaction Studies of Direct Black 112

Dyeing Mechanisms and Substrate Interactions of Direct Black 112

This compound, a trisazo dye, is utilized in the coloration of various substrates, primarily cellulosic and protein fibers. The application and binding mechanisms are governed by the specific molecular interactions between the dye and the functional groups present in the fiber polymer.

The interactions of this compound with textile substrates are dictated by the chemical nature of the fiber. The primary binding forces differ significantly between cellulosic and protein-based materials.

Interaction with Cellulosic Fibers: Cellulosic fibers, such as cotton and linen, develop a negative surface charge when immersed in water. Since direct dyes like this compound are anionic, this creates an initial electrostatic repulsion. To overcome this, electrolytes such as sodium chloride or sodium sulfate (B86663) are added to the dyebath. These salts neutralize the negative surface potential of the cellulose (B213188), reducing repulsion and promoting the migration of dye anions toward the fiber. Once in close proximity, the dye molecules are adsorbed onto the fiber surface and diffuse into the amorphous regions. The final fixation occurs through the formation of non-covalent bonds, specifically hydrogen bonds and van der Waals forces, between the dye molecule and the hydroxyl groups of the cellulose polymer.

Interactive Table: Molecular Interactions of this compound with Fibers
Fiber TypeKey Functional GroupsPrimary Interaction ForcesSecondary Interaction ForcesDyebath Condition
Cellulosic (e.g., Cotton) Hydroxyl (-OH)Hydrogen Bonding, Van der Waals Forces-Neutral/Alkaline with Electrolytes
Protein (e.g., Silk, Wool) Amino (-NH2), Carboxyl (-COOH)Ionic BondingHydrogen Bonding, Van der Waals ForcesAcidic

The specific molecular architecture of this compound is critical to its substantive properties for different fibers. As a trisazo dye, it possesses a large, linear, and relatively planar structure.

This linearity and planarity are crucial for achieving high affinity for cellulosic fibers. It allows the dye molecule to align closely with the linear cellulose polymer chains, maximizing the cumulative effect of the relatively weak van der Waals forces. The extended conjugated system of double bonds inherent in its trisazo structure also contributes to these intermolecular attractions. The presence of multiple sulfonic acid groups ensures water solubility, allowing the dye to exist as anions in the dyebath, ready to interact with the fiber.

For protein fibers, the number and position of these same anionic sulfonate groups are the most critical structural feature. These groups provide the negative charges necessary for the formation of strong ionic bonds with the protonated amino groups within the fiber structure, which is the principal mechanism for dye fixation on these substrates.

Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is largely defined by its trisazo chromophore. This structure is susceptible to both oxidative and reductive cleavage, leading to molecular degradation or the formation of new chemical species.

The oxidation of azo dyes, including complex structures like the trisazo this compound, can be achieved through various advanced oxidation processes (AOPs). Reagents such as ozone, hydrogen peroxide, and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) are effective in degrading the dye molecule.

The primary site of oxidative attack is the chromophore, specifically the azo (–N=N–) linkages. Oxidation disrupts these bonds, leading to a loss of color. The reaction mechanism often involves the generation of highly reactive hydroxyl radicals (•OH), which attack the aromatic rings and azo groups. Initial products can include diazo compounds and quinones. Through further oxidation, these intermediates are broken down into smaller, often aliphatic, molecules such as organic acids. In the comprehensive oxidation of some azo dyes, oxalic acid has been identified as a final degradation product.

Interactive Table: Common Oxidizing Agents for Azo Dyes
Oxidizing Agent/ProcessDescriptionTypical Intermediate Products
Ozonation (O₃) Treatment with ozone gas, often generating hydroxyl radicals.Smaller aliphatic molecules, organic acids.
Fenton's Reagent (H₂O₂ + Fe²⁺) Generates hydroxyl radicals through the reaction of hydrogen peroxide and ferrous iron.Quinones, diazo compounds.
Hydrogen Peroxide (H₂O₂) A strong oxidizing agent, often used in conjunction with UV light or catalysts.Phenols, phthalic acid.
Potassium Dichromate (K₂Cr₂O₇) A strong chemical oxidant used in laboratory studies.Diazo compounds, quinones.

Under reducing conditions, the azo linkages of this compound are susceptible to cleavage. This reductive cleavage breaks each –N=N– bond to form two primary amine (–NH₂) groups. As this compound is a trisazo dye, its complete reduction results in the formation of several different aromatic amines. This reaction is a key consideration, as some aromatic amines are identified as potentially harmful or carcinogenic.

The reduction can be carried out chemically using agents like sodium dithionite (B78146) (also known as sodium hydrosulfite). It can also occur microbially, for instance, by the action of certain bacteria. The specific aromatic amines formed depend on the parent aromatic structures that were originally linked by the azo bridges during the dye's synthesis. Based on the synthesis pathways of similar direct black dyes, these metabolites are likely to be derivatives of aniline (B41778), naphthylamine, and phenylenediamine, often containing sulfonate groups.

This process is a multi-step synthesis:

First Diazotization and Coupling: A primary aromatic amine (an aniline or naphthylamine derivative) is treated with nitrous acid at low temperatures to form a diazonium salt. This highly reactive salt is then coupled with another aromatic compound (a coupling component) through an electrophilic aromatic substitution reaction to form a monoazo compound.

Second Diazotization and Coupling: The resulting monoazo compound, which contains a free amine group, is then diazotized again. This new diazonium salt is subsequently coupled to a second coupling component, such as Gamma acid, to form a disazo compound.

Third Diazotization and Coupling: The process is repeated a final time. The disazo compound is diazotized and coupled to a final aromatic molecule, such as an m-phenylenediamine (B132917) sulfonic acid derivative, to yield the final trisazo structure of the direct dye.

This sequential synthesis pathway, relying on repeated electrophilic aromatic substitution, is the fundamental method for producing this compound and its structural analogs.

Solubilization Mechanisms of this compound in Complex Media

Interaction with Surfactant Micellar Systems

The interaction between direct dyes and surfactant micelles is a complex phenomenon governed by a combination of electrostatic and hydrophobic forces. researchgate.net Surfactant micelles create a hydrophobic core and a more polar palisade layer, offering different potential locations for dye molecules. nih.gov For direct dyes, which are often anionic due to the presence of sulfonate groups, the nature of the surfactant's head group plays a pivotal role in the solubilization process.

In the case of cationic surfactants, such as Cetyltrimethylammonium Bromide (CTAB), strong electrostatic attractions are established between the positively charged surfactant head groups and the anionic dye molecules. researchgate.net This initial attraction facilitates the incorporation of the dye into the micellar structure. Spectroscopic studies on similar direct dyes suggest that the dye molecules are likely located in the palisade layer of the micelles, which is a region of intermediate polarity between the hydrophobic core and the aqueous bulk phase. researchgate.netchalmers.se

The solubilization process typically begins at the critical micelle concentration (CMC) of the surfactant. Below the CMC, surfactants exist as monomers and have a limited effect on dye solubility. However, once micelles form, the amount of solubilized dye generally increases linearly with the increasing surfactant concentration. nih.gov The formation of a weakly interacting complex between the dye and surfactant monomers can sometimes be observed at concentrations below the CMC. researchgate.net

The spontaneity and feasibility of the solubilization process can be evaluated through thermodynamic parameters such as the Gibbs energy of binding and partitioning. Negative values for these parameters indicate that the process is spontaneous and thermodynamically favorable. researchgate.net

Influence of Mixed Micellar Media on Aqueous Solubility

The use of mixed micellar systems, typically a combination of an ionic and a non-ionic surfactant, can offer synergistic effects and enhance the solubilization capacity for direct dyes beyond that of single surfactant systems. researchgate.net For instance, the addition of non-ionic surfactants like Triton X-100 or Tween-20 to a solution of a cationic surfactant like CTAB has been shown to significantly improve the solubility of direct dyes. researchgate.netresearchgate.net

The enhanced solubilization in mixed micellar media is attributed to a change in the hydrophilic-hydrophobic balance of the mixed micelles. researchgate.net The incorporation of non-ionic surfactant molecules between the charged head groups of the ionic surfactant reduces the electrostatic repulsion between them. This leads to the formation of more stable, larger micelles with a lower CMC and a more hydrophobic interior, all of which favor the solubilization of the dye molecules. researchgate.net

The interaction and solubilization of direct dyes in these complex media are critical for optimizing industrial processes. The use of mixed micellar systems provides a versatile approach to enhance the aqueous solubility of dyes like this compound, leading to improved performance in applications such as textile dyeing. researchgate.net

Surfactant SystemRelative Solubilization Capacity for Direct DyesKey Observations
Cationic Surfactant (CTAB)Base LevelSolubilization driven by electrostatic attraction.
Mixed Micellar (CTAB + Tween-20)EnhancedAddition of non-ionic surfactant improves solubility.
Mixed Micellar (CTAB + Triton X-100)Most EnhancedShows the highest solubilization capability due to favorable micellar properties. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Direct Black 112 Research

Chromatographic Techniques for Purity Assessment and Byproduct Analysis

Chromatographic methods are fundamental for separating and analyzing the components of a mixture, making them invaluable for assessing the purity of Direct Black 112 and identifying any related byproducts from its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes, including this compound. It is effective for tracking byproducts during synthesis and assessing purity. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, allowing for the detection and quantification of individual components in a sample. Studies on the analysis of direct dyes, including this compound, have utilized chromatographic methods to assess purity, often showing a single major peak indicating the primary dye component, although some direct dyes, including this compound, have been found to have multiple major components or extraneous peaks in electropherograms. kennesaw.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique often coupled with analytical pyrolysis (Py-GC/MS) for the analysis of complex organic matter, including components that might be related to dyes or their degradation products. csic.esresearchgate.net While direct application to the intact, high molecular weight this compound molecule might be limited due to its low volatility, GC-MS is highly effective for analyzing more volatile intermediates or degradation byproducts. researchgate.net Research on the degradation of other azo dyes has successfully employed GC-MS to identify breakdown products such as benzene, biphenyl, and naphthalene (B1677914) derivatives, demonstrating its utility in byproduct analysis in dye chemistry. researchgate.net GC-MS is recommended for tracking byproducts during the synthesis of this compound.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide insights into the molecular structure and functional groups of this compound, as well as enabling the monitoring of chemical reactions involving the dye.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. mdpi.comspectralysbiotech.com FTIR spectroscopy is a valuable tool for the characterization of this compound and monitoring changes in its structure during processes like degradation. researchgate.netresearchgate.net The technique provides a unique fingerprint spectrum for each molecule, allowing for the identification of characteristic bonds such as azo (-N=N-), hydroxyl (-OH), and amino (-NH) groups, which are relevant to the structure of this compound. spectralysbiotech.comresearchgate.net Changes in FTIR spectra, such as the disappearance of original peaks and the appearance of new ones, can indicate the successful transformation or degradation of dyes. researchgate.net

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragments. nih.gov MS is used to confirm the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural elucidation. acs.orgnih.gov Techniques like Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) MS have been demonstrated for the direct analysis of dyes from textiles, providing spectral information about the dye. nih.gov Accurate mass measurements and the ability to perform tandem MS (MS/MS) experiments are important features for obtaining elemental composition and structural information from small molecules. nih.gov

Mass Spectrometry (MS) Applications for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often coupled with liquid chromatography (LC) for the analysis of polar and ionic compounds like dyes. nih.goviu.edu While no specific studies on this compound using ESI-MS were found in the search results, LC-ESI-MS/MS has been successfully applied for the identification and quantification of other sulfonated azo dyes in complex matrices, such as reactive dyes in food samples. researchgate.net This suggests that ESI-MS, particularly in tandem with MS/MS, would be a suitable technique for the analysis of this compound, given its sulfonated structure and ionic nature. The technique allows for the detection of characteristic ions, which, combined with retention time, aids in accurate identification. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers high mass resolving power and accuracy, making it valuable for the comprehensive analysis of complex samples and the identification of unknown compounds. lcms.czacs.org LC-HRMS, often coupled with ESI, is a common technique in environmental analysis for identifying contaminating substances in water. lcms.czacs.org While the search results did not provide specific data on LC-HRMS applied to this compound, the technique's capability to separate and accurately measure the mass-to-charge ratio of analytes makes it highly applicable for the characterization of this compound and its potential transformation products in environmental matrices. lcms.czacs.org HRMS instruments like Orbitrap and Q-TOF are commonly used in LC-based non-targeted analysis. acs.org

HPLC-MS/MS for Complex Matrix Quantification

HPLC-MS/MS is a highly selective technique prioritized for quantifying compounds in complex matrices like wastewater, as it helps avoid matrix interference. This method involves coupling High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry, allowing for the separation of the analyte from the matrix before detection and fragmentation for increased specificity. iu.edu Validation of HPLC-MS/MS methods for quantification in environmental matrices typically involves spike-and-recovery experiments at environmentally relevant concentrations. The limit of quantification (LOQ) must be aligned with regulatory thresholds, and cross-lab validation is important for inter-laboratory consistency. While the search results mention the importance of HPLC-MS/MS for quantifying compounds in complex matrices and tracing intermediate products of dye degradation, specific research findings detailing the application of HPLC-MS/MS for the quantification of this compound were not explicitly found. However, the principles outlined for using HPLC-MS/MS for quantification in complex matrices are directly applicable to this compound.

UV-Visible Spectroscopy for Decolorization and Concentration Monitoring

UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the decolorization of dyes and determining their concentration in aqueous solutions. pjoes.comnih.gov The technique relies on the absorption of UV-Vis light by the chromophoric groups within the dye molecule. nih.gov Changes in the UV-Vis spectrum, particularly the disappearance or reduction of characteristic absorption peaks, indicate decolorization. nih.govnih.gov UV-Vis spectrophotometry can be used for real-time monitoring of decolorization processes. nih.gov For example, the decolorization of Reactive Blue 221 was monitored by measuring the decrease in absorbance at its maximum wavelength (615 nm) using a UV-Vis spectrophotometer. pjoes.com Similarly, the decolorization of Direct Red 81 was indicated by the disappearance of its major peak at 511 nm in the UV-Vis spectral scan. nih.gov While specific UV-Vis spectra or data for this compound were not provided, the general principle applies: monitoring the absorbance of this compound at its characteristic maximum wavelength in the UV-Vis range can be used to track its concentration and the progress of decolorization processes.

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), have been applied for the separation and analysis of dye mixtures. researchgate.netkennesaw.edunih.gov These methods separate components based on their charge and size in an electric field within a capillary tube. isfg.org

Capillary Electrophoresis (CE) for Dye Mixture Separation

Capillary Electrophoresis (CE), also referred to as capillary zone electrophoresis (CZE), is a promising method for the separation of direct dyes. researchgate.netnih.gov CE has been successfully used to separate mixtures of several direct dyes, including this compound. researchgate.netkennesaw.edu Studies have shown that commercial dye formulations, including this compound, may contain multiple components, such as isomeric or derivative species or other contaminants, which can be separated by CE. kennesaw.edu For instance, in the electropherogram of a mixture of seven direct dyes, this compound was observed to have two major components. researchgate.netkennesaw.edu

An example of a successful CE separation of direct dyes utilized an electrolyte solution consisting of 5 mM ammonium (B1175870) acetate (B1210297) in a 40:60 acetonitrile-water mixture at pH 9.3. kennesaw.eduresearchgate.net Detection is often based on UV absorption, with monitoring at wavelengths like 214 nm. researchgate.netresearchgate.net The separation in CE is influenced by factors such as the composition and pH of the background electrolyte. nih.gov

An example of a CE separation of a mixture of direct dyes, including this compound, is illustrated by the following data derived from a study:

Peak NumberDye IdentityObservation
3C.I. This compoundFirst peak
5C.I. This compoundSecond peak
OthersNeutrals, Direct Black 22, Direct Red 84, Direct Orange 39, Direct Yellow 86, Direct Yellow 58, Direct Blue 71Separated peaks

This table represents the separation of different dyes in a mixture, highlighting that this compound eluted as two distinct peaks under the specific CE conditions used. researchgate.netkennesaw.edu

Quantitative Analytical Methodologies for this compound in Environmental Matrices

Quantitative analysis of organic compounds in environmental matrices, such as water and soil, is a critical area of environmental science. iu.eduacs.orgmdpi.com Chromatographic techniques, particularly LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), are widely used for the quantitative determination of target compounds in complex environmental samples due to their sensitivity and selectivity. iu.edumdpi.com

For quantifying compounds in complex environmental matrices, techniques with high selectivity, such as HPLC-MS/MS, are preferred to minimize interference from the matrix. Method validation, including spike-and-recovery experiments, is essential to ensure accuracy at environmentally relevant concentrations. The limit of quantification should meet regulatory requirements.

While the search results emphasize the importance of validated quantitative methods for environmental analysis and the use of techniques like LC-MS/MS for trace analysis in water, specific detailed quantitative methodologies for this compound in environmental matrices were not explicitly provided. iu.edumdpi.comnih.gov However, the general principles and techniques discussed for the quantitative analysis of organic pollutants in environmental samples, particularly those involving LC-MS or LC-MS/MS, are applicable to the development of quantitative methods for this compound. iu.edumdpi.com Challenges in quantifying organic compounds in environmental matrices often include matrix interferences and potential changes to the compound within the matrix. acs.org Sample preparation procedures are typically necessary to remove interferences and concentrate the analyte. iu.edumdpi.com

Method Validation and Reproducibility Protocols

Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. For complex compounds such as this compound, which has been observed to consist of multiple major components in techniques like capillary electrophoresis (CE), validation protocols must account for the compound's specific characteristics researchgate.netkennesaw.edu.

Research into the analysis of textile dyes, including this compound, has explored various analytical methods, such as capillary microspectrophotometry (cMSP), thin layer chromatography (TLC), Raman spectroscopy, infrared spectroscopy, UV-Visible spectroscopy, and CE kennesaw.eduojp.govtul.czresearchgate.net. The development of reproducible approaches is a key aspect of this research ojp.gov. For instance, in CE analysis of dye standards, including this compound, migration times have been reported to be reproducible over the short term, with a pooled standard deviation of 0.65 minutes over a 4-hour period in one study kennesaw.edu. This indicates that, under controlled conditions, consistent separation patterns can be achieved.

Validation efforts in dye analysis aim to establish a robust analytical framework that could potentially support inter-laboratory data comparison ojp.gov. While comprehensive validation data specifically for the quantification of this compound across various parameters (e.g., linearity, accuracy, precision) in a single study is not extensively detailed in the available literature, the emphasis on developing reproducible methods and the successful application of techniques like CE to separate and analyze direct dyes, including this compound, underscore the ongoing efforts in method validation for this class of compounds kennesaw.eduresearchgate.net. A method verified on different cotton types also demonstrated good reproducibility for certain textile properties, suggesting the potential for developing reproducible analytical methods for associated dyes uoradea.ro.

Quantification Limits and Matrix Interference Mitigation

Matrix interference is a significant challenge in the analysis of dyes, particularly when extracted from complex materials like textiles. The fiber matrix itself can interfere with the extraction and subsequent analysis of the dye researchgate.net. Additionally, the presence of other substances such as salts, dispersants, and tensoactives can act as inhibitors and interfere with processes like enzymatic decolorization of this compound, highlighting their potential to impact analytical procedures nih.gov.

Mitigation strategies for matrix interference often involve optimized sample preparation and extraction methods. Research has explored systematic approaches to find optimal conditions for extracting direct dyes, including this compound, from fibers using various solvent systems kennesaw.eduresearchgate.net. The observation of extraneous peaks in electropherograms of direct dyes suggests the presence of impurities or matrix co-extractives that could potentially interfere with accurate quantification kennesaw.edu. While specific detailed protocols for mitigating all potential matrix interferences for this compound quantification are not comprehensively described, the development and optimization of extraction techniques and the use of selective analytical methods like CE and LC-QTOF are fundamental steps in addressing these challenges kennesaw.eduresearchgate.netconfindustriatoscananord.it. The multi-component nature of this compound also necessitates analytical methods capable of resolving these components for accurate characterization and potential quantification of individual species researchgate.netkennesaw.edu.

Theoretical and Computational Chemistry Approaches to Direct Black 112

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For Direct Black 112, DFT can be employed to calculate properties such as molecular orbitals, charge distribution, and excitation energies, which are crucial for understanding its chemical behavior and spectroscopic characteristics. Validation of experimental findings, such as those from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), often involves cross-referencing data with computational simulations like DFT.

Computational Simulation of this compound Spectra

Computational simulations, particularly using methods like time-dependent DFT (TD-DFT), can predict the spectroscopic properties of this compound. These simulations can generate theoretical UV-Vis, IR, and NMR spectra, which can then be compared with experimental data to confirm molecular structure and understand the electronic transitions responsible for the dye's color. While specific simulated spectra for this compound were not detailed in the search results, the general application of computational modeling, including TD-DFT, for validating spectroscopic data and proposed degradation pathways of dyes is established.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide atomic-scale mechanistic insights into its interactions with substrates and surrounding environments.

Modeling Dye-Substrate Binding Mechanisms

The mechanism by which this compound binds to substrates, such as cellulose (B213188) fibers, involves various interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions. Molecular dynamics simulations can model these interactions at the atomic level, providing details on the nature and strength of the binding forces, the preferred binding sites on the substrate, and the conformational changes of the dye molecule upon binding. This modeling can help elucidate the molecular targets and pathways involved in the dyeing process, which depend on the substrate's nature.

Simulation of Solvent and Micellar Interactions

Molecular dynamics simulations can also be used to study the interactions of this compound with solvents and micelles. Understanding these interactions is important for optimizing dyeing processes and for studying the dye's behavior in aqueous solutions, particularly in the presence of surfactants that form micelles. While the provided search results mention the use of supercritical CO2 as a solvent for dyeing with this compound and discuss dye-solvent and dye-fiber interactions in this context researchgate.netresearchgate.netresearchgate.netresearchgate.net, and also mention interactions with CTAB micelles for other compounds researchgate.net, specific detailed MD simulation studies on this compound's interactions with various solvents or micellar systems were not explicitly found. However, the general principle of using MD simulations to study dye dissolution behavior and interactions in different media is relevant researchgate.net.

Computational Modeling of this compound Degradation Pathways

Computational modeling plays a significant role in understanding and predicting the degradation pathways of this compound, which is crucial for environmental remediation efforts. this compound can undergo various chemical reactions, including oxidation, reduction (which can break azo bonds), and substitution.

Prediction of Reaction Intermediates and Degradation Products

Computational modeling, such as using time-dependent DFT, can be used to validate proposed degradation pathways and predict reaction intermediates and final degradation products. Experimental techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to trace intermediate products, and these findings can be complemented by computational studies. While specific intermediates and products for this compound's degradation were not extensively detailed in the search results, the general approach of using computational methods to predict and identify degradation products of dyes is a common practice in environmental chemistry research. For instance, studies on the degradation of other dyes have identified cleavage products using techniques like GC/MS tul.cz and LC-ESI-MS/MS researchgate.net. The reduction of azo bonds in dyes can lead to the formation of aromatic amines .

Mechanistic Insights into AOPs and Biodegradation Processes

Advanced Oxidation Processes (AOPs) and biodegradation are crucial strategies for treating wastewater containing azo dyes like this compound. Computational methods are employed to elucidate the complex mechanisms involved in these processes.

Biodegradation of azo dyes by microorganisms typically involves the reductive cleavage of the azo bonds (-N=N-) by enzymes such as azoreductases, often under anaerobic conditions. researchgate.netnih.govmdpi.com This cleavage can lead to the formation of potentially hazardous aromatic amines. researchgate.netnih.gov Subsequent degradation of these aromatic amines usually occurs through aerobic processes. nih.govmdpi.com Studies on the biodegradation of similar azo dyes, such as Direct Black G (DBG), have utilized metagenomics and metaproteomics to identify the key pathways and enzymes involved. researchgate.netresearchgate.net For DBG, benzoate (B1203000) and naphthalene (B1677914) degradation pathways were identified as key, with enzymes like NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 playing significant roles. researchgate.net While these findings are specific to DBG, they illustrate the type of mechanistic insights that computational and theoretical approaches, coupled with experimental techniques, can provide for azo dye biodegradation.

AOPs, such as those involving ozone (O₃) or persulfate, are used to degrade toxic intermediates of dye synthesis and degradation. Computational chemistry can help in understanding the generation of reactive species, such as hydroxyl radicals (HO•), in AOPs and their reactions with the dye molecule. mdpi.com Mechanistic studies often involve identifying intermediates formed during the oxidation process. mdpi.com

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are valuable tools for predicting the reactivity of molecules and understanding the electronic factors that govern their behavior in various reactions, including degradation processes. acs.orgacs.orgrsc.org These calculations can provide information about molecular orbitals, charge distribution, reaction pathways, and energy barriers. physics.gov.az

For azo dyes, quantum chemical calculations can help predict which sites in the molecule are most susceptible to attack by reactive species in AOPs or enzymatic reactions during biodegradation. For example, the presence of electron-donating groups, such as hydroxyl groups in ortho and para positions to the azo bond, can enhance decolorization, a phenomenon that can be investigated using quantum chemical approaches to understand the electron density distribution and bond lability. researchgate.net

Quantum chemical calculations are also used to validate experimental findings, such as structural characterization by techniques like NMR, FTIR, and MS, by comparing experimental data with computationally derived spectra and properties. Furthermore, these calculations can be used to map out potential energy surfaces and identify transition states, providing detailed insights into reaction mechanisms at an atomic level. acs.orgrsc.orgaip.org

While specific detailed quantum chemical studies solely focused on reactivity predictions for this compound were not extensively found in the search results, the application of these methods to similar azo dyes and organic pollutants in the context of AOPs and biodegradation is well-established in the field of computational chemistry. acs.orgru.nl The principles and methodologies applied in those studies are directly transferable to investigating the reactivity of this compound.

Q & A

Q. How can researchers design a lifecycle assessment (LCA) for this compound to evaluate its environmental footprint?

  • Answer : Define system boundaries (cradle-to-grave) and inventory data sources (e.g., Ecoinvent database). Use impact assessment methods (ReCiPe or TRACI) to quantify categories like ecotoxicity and resource depletion. Sensitivity analysis identifies high-impact stages (e.g., synthesis vs. disposal), while scenario modeling tests mitigation strategies .

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